molecular formula C20H4Cl4I4KO5 B1679538 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, potassium salt (1:2) CAS No. 632-68-8

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, potassium salt (1:2)

Cat. No.: B1679538
CAS No.: 632-68-8
M. Wt: 1012.8 g/mol
InChI Key: JKFGYRNQDQPMTD-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt (hereafter referred to by its common name, tetraiodotetrachlorofluorescein dipotassium salt) is a halogenated derivative of fluorescein, a xanthene dye. Its structure features:

  • Four chlorine atoms at positions 4,5,6,7 on the isobenzofuran ring.
  • Four iodine atoms at positions 2',4',5',7' on the xanthene ring.
  • Dipotassium counterions balancing the anionic carboxylate groups.

This compound is structurally related to fluorescein but modified for enhanced photostability and red-shifted absorption/emission due to heavy halogen substitution.

Properties

Key on ui mechanism of action

Rose Bengal stains both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva, and stain the mucus of the precorneal tear film. It is proposed that the staining ability of rose bengal is dependent on the status of tear film protection rather than cell viability, as tear components such as albumin and mucin can block the rose bengal uptake. It induces intrinsic cytotoxic effects by causing cellular morphologic changes, subsequent loss of cellular motility, cell detachment, and cell death. It mediates inhibitory actions on bovine corneal endothelial cells and attenuates cell proliferation.

CAS No.

632-68-8

Molecular Formula

C20H4Cl4I4KO5

Molecular Weight

1012.8 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H4Cl4I4O5.K/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;/h1-2,29-30H;

InChI Key

JKFGYRNQDQPMTD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[K]

Appearance

Solid powder

melting_point

Decomposes

Other CAS No.

632-68-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Food Red 105
Rose Bengal B
Rose Bengal B dipotassium salt, 131I-labeled cpd
Rose Bengal B disodium salt
Rose Bengal B disodium salt, 131I-labeled cpd
Rose Bengal B, dipotassium salt

Origin of Product

United States

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single carbon atom. The presence of multiple halogen and hydroxyl groups in this particular compound enhances its biological activity and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Spirocyclic framework : A bicyclic system formed by isobenzofuran and xanthenone.
  • Halogen substituents : Four chlorine atoms and four iodine atoms contribute to its reactivity.
  • Hydroxyl groups : Two hydroxyl groups enhance its antioxidant properties.

Antioxidant Activity

The hydroxyl groups in the structure of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can act as hydrogen donors, providing significant antioxidant properties . This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that they can reduce cell viability and promote differentiation in neuroblastoma cells.
  • Case Study : A derivative was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications.

Interaction with Biological Targets

Studies have focused on the binding affinities of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives with various biological targets. These interactions help elucidate their mechanisms of action:

  • Binding Studies : In silico docking studies indicate strong binding to key enzymes involved in cancer metabolism.

Synthesis Methods

The synthesis of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can be achieved through several methods:

  • Cycloaddition Reactions : Utilizing indoles with nitrostyrenes to create spiro[indole-3,5'-isoxazoles] which exhibit anticancer activity.
  • One-Pot Synthesis : A method involving condensation reactions followed by oxidative cleavage has been developed to yield various derivatives.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural features and biological activities of related compounds is provided below:

Compound NameStructural FeaturesUnique Properties
EosinTetrabromo structureAntimicrobial activity
6-NitrofluoresceinNitro groupStrong fluorescent properties for imaging applications
Spiro[indole-3,5'-isoxazoles]Indole moietyAnticancer activity through differentiation induction

Scientific Research Applications

Medicinal Chemistry

The spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives have demonstrated significant biological activities:

  • Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells. For instance, a study showed a reduction in neuroblastoma cell viability at concentrations as low as 10 µM after 48 hours of treatment, with activation of caspase pathways being a key mechanism.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. Their effectiveness against various pathogens has been documented in laboratory settings.

Materials Science

In materials science, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives are utilized for their unique optical properties:

  • Fluorescent Dyes : The compound's strong fluorescence makes it suitable for applications in bioimaging and as fluorescent probes. Studies have highlighted its utility in tracking biological processes due to its photophysical properties.
  • Thermally Responsive Materials : The thermal properties of halogenated derivatives suggest potential applications in creating materials that respond to temperature changes, which could be valuable in various industrial applications.

Study 1: Anticancer Activity Assessment

In a controlled study involving various cancer cell lines, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one was tested for its anticancer properties. Results indicated a significant reduction in cell viability and the induction of apoptosis through caspase activation pathways at low concentrations (10 µM) over 48 hours.

Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. The compounds exhibited strong fluorescence suitable for bioimaging applications. The study emphasized the influence of substituent effects on fluorescence intensity and stability, highlighting their potential as fluorescent probes in biological systems.

Data Table: Summary of Biological Activities

Activity Observation Reference
Anticancer ActivityReduction in neuroblastoma cell viability
Antimicrobial ActivityEffective against various pathogens
Fluorescence PropertiesStrong fluorescence suitable for bioimaging

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and its analogues:

Compound Molecular Formula Substituents Counterion Molecular Weight Key Properties
Fluorescein C20H12O5 None H+ (acid form) 332.31 g/mol Blue-green fluorescence (λem ~515 nm), pH-sensitive, low photostability .
Target Compound C20H6Cl4I4O5·2K 4,5,6,7-tetrachloro; 2',4',5',7'-tetraiodo K+ ~943.62 g/mol* Red-shifted absorption (λabs ~530 nm), enhanced stability, dipotassium salt .
Erythrosin B (C.I. 45430) C20H6I4O5·2Na 2',4',5',7'-tetraiodo Na+ 835.89 g/mol Pink dye, food additive (E127), moderate fluorescence .
Phloxine B (Acid Red 92) C20H4Br4Cl4O5·2Na 2',4',5',7'-tetrabromo; 4,5,6,7-tetrachloro Na+ 785.67 g/mol Photosensitizer, insecticidal agent, weak fluorescence .
Dichlorofluorescein (C.I. 45365) C20H10Cl2O5·2Na 4',5'-dichloro Na+ 445.16 g/mol Green fluorescence, pH indicator, lower halogen content .

*Calculated based on substituents and formula.

Key Comparative Analysis

Halogenation Effects
  • Iodine vs. Bromine/Chlorine : Heavy iodine atoms in the target compound and Erythrosin B induce bathochromic shifts (absorption/emission at longer wavelengths) compared to fluorescein. For example, Erythrosin B absorbs at ~525 nm, while Phloxine B (Br/Cl-substituted) absorbs at ~540 nm .
  • Tetrachloro Substituents : The 4,5,6,7-tetrachloro modification in the target compound and Phloxine B enhances electron-withdrawing effects , reducing fluorescence quantum yield but improving photochemical stability .
Counterion Influence
  • Potassium vs. Sodium Salts : Dipotassium salts (target compound) generally exhibit higher solubility in polar solvents compared to disodium salts (Erythrosin B, Phloxine B). This property is critical for formulations in aqueous biomedical applications .

Spectral and Stability Data

Parameter Target Compound Fluorescein Erythrosin B Phloxine B
λabs (nm) ~530 490 525 540
λem (nm) ~550 515 550 560
Quantum Yield 0.05–0.1 0.93 0.12 <0.01
Photostability High Low Moderate Moderate

Preparation Methods

Cyclization-Iodination Sequential Synthesis

The most widely documented industrial method involves a two-step sequence: cyclization of halogenated precursors followed by iodination . This approach, described in patents US9422260B2 and US8530675B2, ensures minimal by-product formation while maximizing halogen substitution efficiency.

Cyclization of Tetrachlorinated Precursors

The process begins with the cyclization of 4,5,6,7-tetrachloroisobenzofuran-1(3H)-one derivatives. In a typical procedure:

  • Reactants : Resorcinol derivatives (e.g., 3,4,5,6-tetrachlororesorcinol) and phthalic anhydride.
  • Catalyst : Concentrated sulfuric acid (18–22% v/v).
  • Conditions : Reaction at 80–90°C for 4–6 hours under nitrogen atmosphere.

The cyclization yields a spiro-intermediate, which is purified via recrystallization from acetic acid.

Iodination with Iodine Monochloride

The cyclized product undergoes iodination using iodine monochloride (ICl) as the halogenating agent:

  • Molar Ratio : 1:4 (spiro-intermediate : ICl).
  • Solvent : Glacial acetic acid.
  • Conditions : Stirring at 50–60°C for 8–12 hours.

This step substitutes hydrogen atoms at positions 2', 4', 5', and 7' on the xanthene ring with iodine, achieving >95% substitution efficiency. Excess ICl is neutralized with sodium metabisulfite, and the product is isolated via vacuum filtration.

Table 1: Key Parameters for Cyclization-Iodination Synthesis
Parameter Cyclization Step Iodination Step
Temperature 80–90°C 50–60°C
Time 4–6 hours 8–12 hours
Catalyst/Reagent H2SO4 ICl
Yield 85–90% 90–95%
Purity (HPLC) ≥98% ≥99%

Halogen Exchange Methods

Alternative routes involve halogen exchange reactions to introduce iodine atoms. For example, WO2011035161A1 describes replacing bromine or chlorine atoms in pre-halogenated intermediates using potassium iodide under acidic conditions:

Bromine-to-Iodine Exchange

  • Reactant : 4,5,6,7-Tetrabromospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one.
  • Reagent : KI (4 equivalents) in H3PO4 (85% w/w).
  • Conditions : Reflux at 120°C for 24 hours.

This method achieves 80–85% iodine substitution but requires additional purification steps to remove residual bromine.

Dipotassium Salt Formation

The final step converts the tetraiodo-free acid to its dipotassium salt:

  • Reactant : 4,5,6,7-Tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one.
  • Reagent : Aqueous KOH (2.1 equivalents).
  • Conditions : Stirring at 25°C for 2 hours, followed by lyophilization.

The product is obtained as a dark pink powder with ≥99.5% purity (by ion chromatography).

Industrial-Scale Optimization

Large-scale production (e.g., >100 kg batches) employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes (cyclization), 60 minutes (iodination).
  • Throughput : 15–20 kg/h.
  • Waste Reduction : 40% lower solvent usage compared to batch processes.

Analytical Characterization

Critical quality control metrics include:

  • X-ray Diffraction : Confirms crystalline structure (d-spacing = 4.2 Å).
  • Mass Spectrometry : Molecular ion peak at m/z 973.67 (C20H4Cl4I4O5).
  • UV-Vis Spectroscopy : λmax = 549 nm (ε = 1.1×10^5 L·mol⁻¹·cm⁻¹).

Challenges and Mitigation Strategies

Challenge Solution
Incomplete iodination Excess ICl (1.2 eq) + 70°C
Hydrolysis of spiro-ring pH control (2.5–3.0)
Residual heavy metals Chelation with EDTA

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for this compound?

  • Synthesis : The compound is synthesized via multi-step reactions involving halogenation and cyclization. Key steps include controlled condensation of phthalic anhydride derivatives with resorcinol under inert atmospheres, followed by sequential iodination and chlorination. Reaction parameters (temperature, solvent polarity, and stoichiometry) critically influence yield and purity .
  • Characterization : Use LC/MS to identify oxidation byproducts and confirm molecular integrity. UV-Vis spectroscopy (λmax ~548 nm) and fluorescence emission (~567 nm) verify electronic properties. Elemental analysis and X-ray crystallography resolve halogen substitution patterns .

Q. How is this compound applied as a fluorescent probe in antioxidant capacity assays?

  • ORAC Assay : The compound replaces B-phycoerythrin (B-PE) in Oxygen Radical Absorbance Capacity (ORAC) assays due to superior batch consistency and photostability. It undergoes hydrogen atom transfer (HAT) with peroxyl radicals, quantified via fluorescence decay kinetics (ex: 485 nm, em: 520 nm). Data is normalized to Trolox equivalents .
  • Protocol :

  • Dissolve in phosphate buffer (pH 7.4) at 70 nM.
  • Add AAPH (radical initiator) and monitor fluorescence for 30–60 min.
  • Calculate area under the curve (AUC) relative to controls .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in radical scavenging?

  • HAT Mechanism : The tetraiodo and tetrachloro substituents enhance radical stabilization via electron-withdrawing effects. Kinetic studies show a second-order rate constant (k ≈ 2.5 × 10^4 M⁻¹s⁻¹) for peroxyl radical quenching, confirmed by ESR spin trapping .
  • Contradictions : Discrepancies in reported antioxidant efficacy may arise from solvent polarity (e.g., aqueous vs. lipid phases) or competing electron transfer pathways. Standardize assay conditions to minimize variability .

Q. How do structural modifications affect photophysical properties and stability?

  • Substitution Impact :

ModificationEffect on λmax (nm)Quantum YieldStability
Iodine → BromineRed shift (~10 nm)Reduced 20%Higher thermal stability
Chlorine → FluorineBlue shift (~5 nm)Increased 15%Lower photobleaching
  • Heavy atoms (e.g., iodine) enhance spin-orbit coupling, increasing triplet-state population but reducing fluorescence lifetime .
    • Storage : Store in dark, anhydrous conditions (room temperature) to prevent dehalogenation. Purity ≥95% minimizes aggregation-induced quenching .

Q. What comparative advantages does this compound offer over other xanthene dyes?

  • vs. Fluorescein : Higher radical scavenging capacity due to halogenation (4× Cl, 4× I), but lower aqueous solubility. Adjust formulation with dipotassium salt to enhance solubility (up to 1.2 mg/mL in PBS) .
  • vs. Rose Bengal : Reduced genotoxicity (IC50 >100 μM in mammalian cells) but similar photodynamic efficiency. Preferred for in vitro oxidative stress models .

Methodological Considerations

  • Probe Selection : Prioritize this compound for hydrophilic antioxidant assays but avoid in lipid-peroxidation models due to limited membrane permeability .
  • Data Normalization : Include internal standards (e.g., Trolox) and blank controls to correct for auto-oxidation or matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, potassium salt (1:2)
Reactant of Route 2
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, potassium salt (1:2)

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